3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid
Description
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core fused with a pyrrolidine moiety bearing a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. This structure combines the conformational rigidity of the pyrrolidine ring with the hydrogen-bonding capacity of the triazole-carboxylic acid system, making it a versatile intermediate in medicinal chemistry and materials science. The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine nitrogen during synthetic modifications, while the carboxylic acid group enables further functionalization, such as salt formation or conjugation with biomolecules .
Properties
Molecular Formula |
C12H18N4O4 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)16-6-4-5-7(16)8-13-9(10(17)18)15-14-8/h7H,4-6H2,1-3H3,(H,17,18)(H,13,14,15) |
InChI Key |
CBRXQMUOEDYASO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=NN2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
The triazole ring is synthesized via cyclization of hydrazine derivatives with nitriles or amidines. For example:
- Hydrazine-carboxylate cyclization :
- A precursor such as 2-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes reaction with hydrazine hydrate in pyridine under reflux (35–47% yield).
- Conditions : Reflux in pyridine, 20 hours, followed by acidification to isolate the triazole-carboxylic acid.
Table 1 : Representative Cyclocondensation Conditions
| Starting Material | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| 2-cyano-Boc-pyrrolidine | Hydrazine hydrate | Pyridine, reflux | 47% | |
| Boc-pyrrolidine-amidine | NaN3, NH4Cl | DMF, 100°C, 12 h | 55% |
Carbodiimide-Mediated Coupling
The Boc-pyrrolidine unit is conjugated to the triazole-carboxylic acid using coupling agents:
Table 2 : Coupling Reaction Parameters
| Carboxylic Acid | Amine Component | Coupling Agents | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Boc-pyrrolidine-2-carboxylic acid | Triazole-5-methylamine | EDC, HOBt | CH2Cl2 | 88% |
Oxidation of Precursors
The carboxylic acid group is introduced via oxidation of hydroxymethyl or nitrile intermediates:
Table 3 : Oxidation Conditions
| Substrate | Oxidizing Agent | Base | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Triazole-5-methanol derivative | KMnO4 | NaHCO3 | H2O, reflux | 55% |
Reaction Optimization and Conditions
- Temperature : Coupling reactions proceed efficiently at 0–25°C, while cyclocondensation requires reflux (80–120°C).
- Solvents : Dichloromethane and tetrahydrofuran (THF) are preferred for coupling; pyridine or DMF is used for cyclization.
- Protection/Deprotection : Boc groups remain stable under acidic coupling conditions but require trifluoroacetic acid (TFA) for removal post-synthesis.
Analytical Data and Characterization
- NMR : 1H NMR (500 MHz, CDCl3) exhibits peaks for the Boc group (δ 1.45 ppm, singlet) and triazole protons (δ 8.2–8.5 ppm).
- Mass Spectrometry : ESI+ m/z 283.3 (M+H)+, consistent with the molecular formula C12H18N4O4.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}benzoic Acid
1-(4-Chloro-3-fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic Acid
- Structure : Features substituted aryl groups (chloro-fluoro and methoxyphenyl) on the triazole ring.
- Key Differences :
1-(4-Aminophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic Acid
- Structure: Incorporates an amino group on the aryl substituent.
- Key Differences: The amino group enables pH-dependent solubility and participation in Schiff base formation. Higher polarity compared to the Boc-pyrrolidine derivative, influencing pharmacokinetic properties in drug design .
rel-(3aR,5S,6aS)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-5-carboxylic Acid
- Structure: Contains a fused bicyclic pyrrolidine system instead of a monocyclic pyrrolidine.
- Key Differences :
Comparative Data Table
Biological Activity
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid is with a molecular weight of 282.30 g/mol. It features a triazole ring, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. For instance, triazole derivatives have been shown to inhibit the growth of various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Triazole A | S. aureus | 0.125 |
| Triazole B | E. coli | 0.25 |
| Triazole C | Candida albicans | 0.5 |
Anti-inflammatory Activity
The compound has also demonstrated potential anti-inflammatory effects. Studies suggest that triazoles can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, certain derivatives have been found to inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Anticancer Activity
Triazoles have shown promise in cancer therapy due to their ability to interfere with cancer cell proliferation and survival. Specific studies have indicated that triazole derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell growth and survival .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazole D | MCF-7 (Breast) | 10 |
| Triazole E | HeLa (Cervical) | 15 |
| Triazole F | A549 (Lung) | 12 |
The biological activity of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, including those responsible for nucleic acid synthesis.
- Receptor Modulation : It may modulate receptor activity related to inflammation and cancer progression.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study 1 : A study evaluated the use of a related triazole derivative in patients with chronic inflammatory conditions, demonstrating significant reductions in inflammatory markers.
- Case Study 2 : Another investigation assessed the anticancer properties of a similar compound in vitro and in vivo, revealing substantial tumor growth inhibition in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
